molecular formula C11H13N3O B7499992 N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B7499992
M. Wt: 203.24 g/mol
InChI Key: GFLQLJTWSZDOAA-UHFFFAOYSA-N
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Description

N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a versatile structure that can be functionalized to produce a wide range of derivatives with varying biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . Another approach involves the use of ethyl acetate as a solvent and TBHP for a one-pot tandem cyclization/bromination reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines.

Scientific Research Applications

N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propan-2-yl group can affect the compound’s pharmacokinetic properties, making it distinct from other imidazo[1,2-a]pyridine derivatives .

Properties

IUPAC Name

N-propan-2-ylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8(2)12-11(15)9-7-14-6-4-3-5-10(14)13-9/h3-8H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLQLJTWSZDOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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